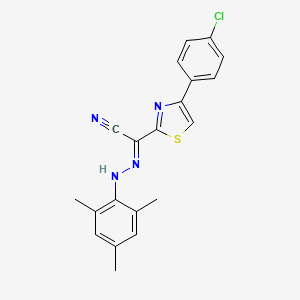
(2E)-4-(4-chlorophenyl)-N-(2,4,6-trimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a chemical compound would include its IUPAC name, molecular formula, and structural formula. It might also include information about the class of compounds it belongs to, and any important functional groups present in the molecule.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used. It would also look at the yield and purity of the final product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule, including the arrangement of atoms and the configuration of any chiral centers.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with various reagents and its behavior under different conditions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It might also involve studying its spectroscopic properties, such as its UV/Vis, IR, and NMR spectra.Scientific Research Applications
Corrosion Inhibition and Molecular Dynamics
- Quantum Chemical and Molecular Dynamics Simulation Studies : This research utilized density functional theory (DFT) calculations and molecular dynamics simulations to predict the corrosion inhibition performances of thiazole derivatives. The study showed that thiazole and thiadiazole derivatives have potential as corrosion inhibitors for iron, with theoretical data supporting experimental results (Kaya et al., 2016).
Synthesis and Characterization
- Synthesis of Ribonucleosides : This study involved the synthesis of ribonucleosides from cyano- and methyl-substituted imidazole derivatives, showcasing a methodology for obtaining such compounds, which can have various biological applications (Andrés & García-López, 1986).
- Iminoethenethiones Characterization : Research on the characterization of iminoethenethiones through neutralization-reionization mass spectrometry and G2(MP2) theory, exploring the stability and structures of these molecules, which are relevant to understanding their potential uses in scientific research (Flammang et al., 1994).
Antimicrobial Activities
- New Tetrahydropyrimidine-Thiones and Their Derivatives : This study synthesized new compounds with potential biological activities, including antimicrobial effects. The research highlights the importance of these compounds in developing new therapeutic agents (Akbari et al., 2008).
Theoretical Studies
- Theoretical Study of Intramolecular Hydrogen Bonds : A theoretical investigation into intramolecular hydrogen bonds in thiazole derivatives, providing insight into the molecular interactions that influence the stability and reactivity of these compounds (Castro et al., 2007).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and reactivity, as well as any precautions that need to be taken when handling it.
Future Directions
This would involve discussing potential areas for further research, such as new synthetic methods, potential applications, or further studies of its properties or mechanism of action.
properties
IUPAC Name |
(2E)-4-(4-chlorophenyl)-N-(2,4,6-trimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4S/c1-12-8-13(2)19(14(3)9-12)25-24-17(10-22)20-23-18(11-26-20)15-4-6-16(21)7-5-15/h4-9,11,25H,1-3H3/b24-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZIIBKPKROWOR-JJIBRWJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(4-chlorophenyl)-N-(2,4,6-trimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

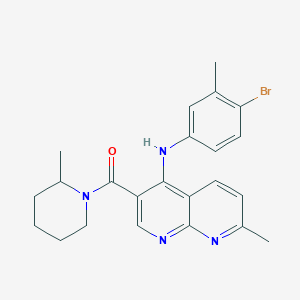
![5-{1-[(4-Chlorophenoxy)acetyl]pyrrolidin-2-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2781779.png)
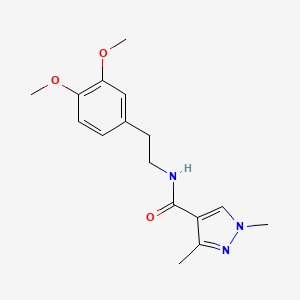
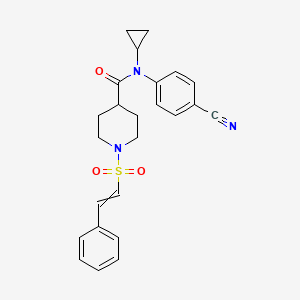
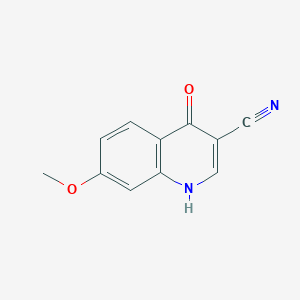
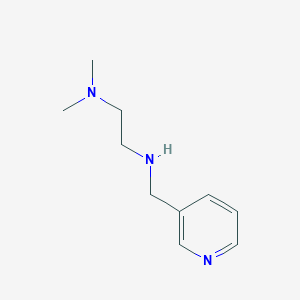
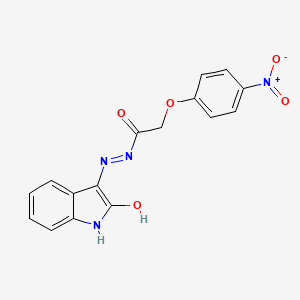
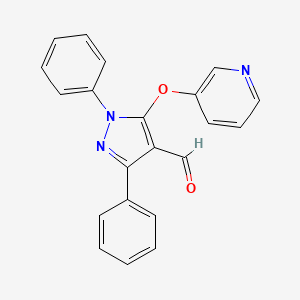
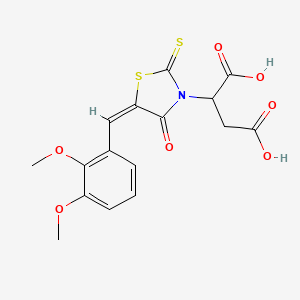
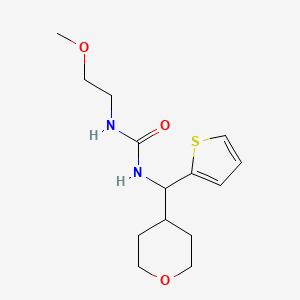
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2781793.png)
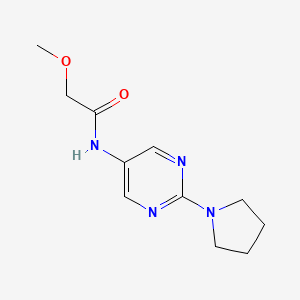
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2781795.png)
![N-Methyl-1-(6-phenylpyridazin-3-yl)-N-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]azetidin-3-amine](/img/structure/B2781797.png)